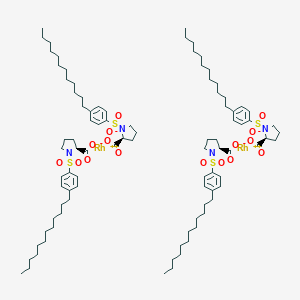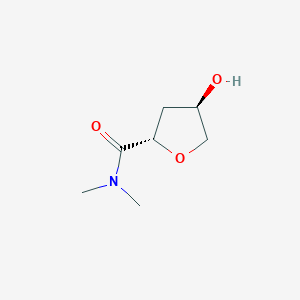
テトラエチルアンモニウムビス(トリフルオロメタンスルホンイミド)
概要
説明
Tetraethylammonium bistrifluoromethanesulfonimidate is a quaternary ammonium salt primarily used as an electrolyte in various applications. It is known for its high purity and stability, making it suitable for electronic purposes . The compound has a molecular formula of C10H20F6N2O4S2 and a molecular weight of 410.40 g/mol .
科学的研究の応用
Tetraethylammonium bistrifluoromethanesulfonimidate has a wide range of applications in scientific research:
Chemistry: It is used as an electrolyte in electrochemical studies and as a reagent in organic synthesis.
Biology: The compound is used in studies involving ion channels and membrane transport due to its ability to block potassium channels.
作用機序
Target of Action
Tetraethylammonium bistrifluoromethanesulfonimidate, also known as Bistrifluoromethanesulfonimide tetraethylammonium salt, is a quaternary ammonium salt . The primary targets of this compound are autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Biochemical Pathways
The exact biochemical pathways affected by Tetraethylammonium bistrifluoromethanesulfonimidate are still under investigation . The downstream effects of these changes can include altered cellular activity and physiological responses.
Pharmacokinetics
As a quaternary ammonium salt, it is expected to have good solubility in water and organic solvents
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetraethylammonium bistrifluoromethanesulfonimidate. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other substances in the environment can potentially interact with the compound and alter its effects.
準備方法
Synthetic Routes and Reaction Conditions: Tetraethylammonium bistrifluoromethanesulfonimidate can be synthesized through the reaction of tetraethylammonium hydroxide with bistrifluoromethanesulfonimide. The reaction typically occurs in an organic solvent such as acetonitrile under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of tetraethylammonium bistrifluoromethanesulfonimidate involves large-scale reactions in specialized reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, solvent choice, and reaction time .
化学反応の分析
Types of Reactions: Tetraethylammonium bistrifluoromethanesulfonimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetraethylammonium group is replaced by other nucleophiles.
Complex Formation: The compound can form complexes with metal ions, which can be used in various catalytic processes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Solvents: Organic solvents such as acetonitrile and dichloromethane are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce tetraethylammonium halides .
類似化合物との比較
- Tetrabutylammonium bistrifluoromethanesulfonimidate
- Tetramethylammonium bistrifluoromethanesulfonimidate
- Tetraethylammonium nitrate
- Tetrabutylammonium trifluoromethanesulfonate
Comparison: Tetraethylammonium bistrifluoromethanesulfonimidate is unique due to its specific molecular structure, which provides distinct electrochemical properties. Compared to similar compounds, it offers higher stability and purity, making it more suitable for electronic applications .
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tetraethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.C2F6NO4S2/c1-5-9(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVQLVFWBBDZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585000 | |
| Record name | N,N,N-Triethylethanaminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161401-26-9 | |
| Record name | N,N,N-Triethylethanaminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium bistrifluoromethanesulfonimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B60817.png)









![(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B60840.png)
![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)
